molecular formula C18H15Cl2N5O3 B12117455 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

Cat. No.: B12117455
M. Wt: 420.2 g/mol
InChI Key: LJMMKMZTNAQEFA-UHFFFAOYSA-N
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Description

3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a complex organic compound belonging to the class of triazinoquinazolinones This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the quinazoline moiety. Key steps include:

    Formation of the Triazine Ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Fusion with Quinazoline: The triazine intermediate is then reacted with a quinazoline derivative, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: H₂/Pd-C, sodium borohydride (NaBH₄)

    Substitution Reagents: NaOCH₃, NaOEt

Major Products

The major products formed from these reactions include various substituted quinazolinones and triazinoquinazolinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for new drug discovery.

Industry

Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its diverse reactivity allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Triazines: Compounds with a triazine ring, often used in herbicides and pharmaceuticals.

    Aminoquinolines: Known for their antimalarial properties, these compounds have a similar amino group attached to a quinoline ring.

Uniqueness

3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is unique due to its tricyclic structure, combining both triazine and quinazoline moieties. This structural complexity provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15Cl2N5O3

Molecular Weight

420.2 g/mol

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H15Cl2N5O3/c1-27-13-6-10-12(7-14(13)28-2)25-15(9-4-3-8(19)5-11(9)20)22-17(21)24-18(25)23-16(10)26/h3-7,15H,1-2H3,(H3,21,22,23,24,26)

InChI Key

LJMMKMZTNAQEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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